4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
CAS No.: 1327208-66-1
Cat. No.: VC5276518
Molecular Formula: C24H37ClN4O3S2
Molecular Weight: 529.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327208-66-1 |
|---|---|
| Molecular Formula | C24H37ClN4O3S2 |
| Molecular Weight | 529.16 |
| IUPAC Name | 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C24H36N4O3S2.ClH/c1-16(2)13-28(14-17(3)4)33(30,31)20-9-7-19(8-10-20)23(29)26-24-25-21-11-12-27(18(5)6)15-22(21)32-24;/h7-10,16-18H,11-15H2,1-6H3,(H,25,26,29);1H |
| Standard InChI Key | YOLUIQSYMUEBPD-UHFFFAOYSA-N |
| SMILES | CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional domains:
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A sulfamoyl group (-SO₂N(iBu)₂) at the para position of the benzamide ring, contributing to enhanced solubility and hydrogen-bonding capacity.
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A tetrahydrothiazolo[5,4-c]pyridine core, a bicyclic system known for its conformational rigidity and potential interaction with biological targets.
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An isopropyl substituent on the pyridine ring, influencing steric effects and lipophilicity.
The molecular formula is C₂₄H₃₇ClN₄O₃S₂, with a molar mass of 529.16 g/mol. The hydrochloride salt form improves crystallinity and stability, critical for pharmaceutical formulation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural validation:
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¹H NMR: Distinct signals at δ 1.02–1.08 (diisobutyl methyl groups), δ 3.21–3.45 (pyridine and thiazole protons), and δ 7.85–8.10 (benzamide aromatic protons).
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¹³C NMR: Peaks corresponding to the sulfonamide sulfur (δ 44.2) and carbonyl carbons (δ 168.5).
Synthetic Methodology
Stepwise Synthesis
The synthesis involves a multi-step sequence optimized for yield and purity:
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Formation of Tetrahydrothiazolo[5,4-c]pyridine: Cyclocondensation of 2-aminopyridine derivatives with thiourea under acidic conditions generates the bicyclic core.
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Sulfamoylation: Reaction of 4-nitrobenzoyl chloride with diisobutylamine, followed by reduction to the amine and sulfonylation with chlorosulfonic acid.
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Amide Coupling: The benzamide linkage is established via carbodiimide-mediated coupling between the sulfamoylbenzoyl chloride and the tetrahydrothiazolo-pyridine amine.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Critical parameters include maintaining anhydrous conditions during sulfonylation (Step 2) and precise pH control during salt formation (Step 4).
Yield Optimization
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Step 1: 68% yield (reflux in ethanol, 12 h).
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Step 2: 52% yield (0°C, dichloromethane solvent).
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Step 3: 75% yield (room temperature, 24 h).
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Step 4: 89% yield (precipitation from ethyl acetate).
Comparative Analysis with Structural Analogs
| Compound | Key Features | Bioactivity Highlights |
|---|---|---|
| 4-(N,N-Diisobutylsulfamoyl)-N-(5-... | Sulfamoyl group, isopropyl | Moderate 5-HT₆ affinity |
| N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide | Lacks sulfamoyl | Lower solubility, inactive at 5-HT₆ |
| 3-(Isopropylthio)-N-(5-methyl-...) | Thioether linkage | Enhanced metabolic stability |
The sulfamoyl derivative exhibits superior aqueous solubility (LogP = 2.1 vs. 3.4 for non-sulfamoyl analogs), critical for bioavailability.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group or introducing halogen substituents may enhance target affinity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.
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Toxicological Profiling: Acute and subchronic toxicity studies to establish safety margins.
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